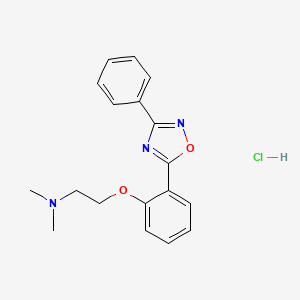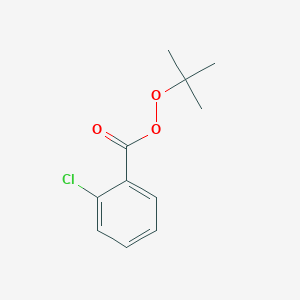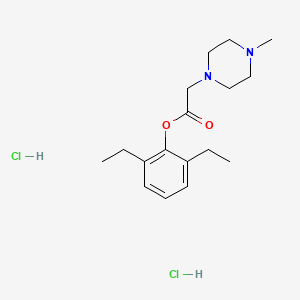
Biir 561CL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biir 561CL is a novel compound known for its dual antagonistic properties. It acts as a blocker of both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and voltage-gated sodium channels. This compound has shown significant potential in neuroprotection and anticonvulsant applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biir 561CL involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired pharmacophoric groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
Biir 561CL undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Biir 561CL has a wide range of scientific research applications:
Chemistry: Used as a model compound to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Investigated for its effects on neuronal activity and its potential as a neuroprotective agent.
Medicine: Explored for its anticonvulsant properties and potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mécanisme D'action
Biir 561CL exerts its effects by blocking α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and voltage-gated sodium channels. This dual antagonistic action prevents excessive neuronal excitation, thereby providing neuroprotection and anticonvulsant effects. The molecular targets include specific subunits of the receptors and channels, and the pathways involved are primarily related to the modulation of synaptic transmission and ion flux .
Comparaison Avec Des Composés Similaires
Similar Compounds
NBQX: Another α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist with similar neuroprotective properties.
GYKI 53655: A non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors.
Irampanel: A compound with similar dual antagonistic properties, used as a neuroprotectant and anticonvulsant.
Uniqueness
Biir 561CL is unique due to its combined antagonistic action on both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and voltage-gated sodium channels. This dual action enhances its efficacy in preventing neuronal over-excitation and provides a broader spectrum of neuroprotection compared to compounds that target only one type of receptor or channel .
Propriétés
Formule moléculaire |
C18H20ClN3O2 |
|---|---|
Poids moléculaire |
345.8 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H19N3O2.ClH/c1-21(2)12-13-22-16-11-7-6-10-15(16)18-19-17(20-23-18)14-8-4-3-5-9-14;/h3-11H,12-13H2,1-2H3;1H |
Clé InChI |
CMBNCCBWKKFFHY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Benzyloxy)methyl]azepane](/img/structure/B14751401.png)
![1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-](/img/structure/B14751409.png)
![4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene](/img/structure/B14751418.png)



![[1,3]Oxazolo[3,2-a]pyridin-4-ium](/img/structure/B14751436.png)

![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)


![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)


